1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
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Overview
Description
1H-Indole-3-carbaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their high yield, operational simplicity, and cost-effectiveness. The general synthetic route involves the reaction of 1H-indole-3-carbaldehyde with a suitable hydrazine derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the use of solvents and energy, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carbaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products: The major products formed from these reactions include various substituted indole and pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
1H-Indole-3-carbaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1H-Indole-3-carboxaldehyde
- 5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidine
- Hydrazone derivatives
Comparison: Compared to these similar compounds, 1H-indole-3-carbaldehyde 5,6,7,8-tetrahydro1The presence of both indole and pyrimidine rings in its structure allows for diverse chemical reactivity and biological interactions .
Properties
CAS No. |
294193-86-3 |
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Molecular Formula |
C₁₉H₁₇N₅S |
Molecular Weight |
374.44 |
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H17N5S/c1-3-7-15-13(5-1)12(9-20-15)10-23-24-18-17-14-6-2-4-8-16(14)25-19(17)22-11-21-18/h1,3,5,7,9-11,20H,2,4,6,8H2,(H,21,22,24)/b23-10- |
SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CNC5=CC=CC=C54 |
Synonyms |
2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone-1H-Indole-3-carboxaldehyde; |
Origin of Product |
United States |
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